molecular formula C17H19N3O2 B2475852 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1210182-89-0

3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2475852
CAS No.: 1210182-89-0
M. Wt: 297.358
InChI Key: RLVNALPMPDTHAO-UHFFFAOYSA-N
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Description

3-(2-(Indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a 6-propyl substituent and a 2-(indolin-1-yl)-2-oxoethyl side chain. The pyrimidinone core is a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which enhance receptor binding. The propyl group at position 6 may modulate lipophilicity, affecting membrane permeability and bioavailability .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-5-14-10-16(21)19(12-18-14)11-17(22)20-9-8-13-6-3-4-7-15(13)20/h3-4,6-7,10,12H,2,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVNALPMPDTHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with pyrimidine precursors under controlled conditions. For example, the reaction of indoline with a suitable pyrimidine derivative in the presence of a base and a solvent like dimethylformamide (DMF) can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Side Chain Variations: The indolin-1-yl group in the target compound distinguishes it from analogs with phenylamino (2b) or furyl-pyrazole () substituents. Indole’s aromaticity and hydrogen-bonding capacity may improve target affinity compared to nitro-phenyl (2b) or furan-based groups . Thioether vs. Oxoethyl Linkages: Thioether-containing analogs (e.g., 2b, ) exhibit higher polarity and altered metabolic pathways compared to the oxoethyl linker in the target compound .

Synthetic Accessibility: Compound 2b and 2c (from ) achieve high yields (>82%) via nucleophilic substitution, suggesting efficient synthesis for nitro-substituted derivatives.

Physical Properties :

  • Melting points for nitro-substituted analogs (2b: 218–220°C) exceed typical ranges for indole derivatives, likely due to stronger intermolecular interactions (e.g., nitro group polarity) .

The target compound’s safety profile remains uncharacterized in the evidence .

Biological Activity

The compound 3-(2-(indolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, supported by various studies and findings.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of derivatives related to indolin compounds. For instance, a study synthesized several 3-substituted-indolin-2-one derivatives and evaluated their effects on pro-inflammatory cytokines. The results indicated that certain derivatives significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner, suggesting a potential pathway for treating inflammatory conditions .

Key Findings:

  • Cell Viability: Assessed using the EZ-Cytox reagent.
  • Cytokine Levels: Measured via ELISA kits.
  • Signaling Pathways: Inhibition observed in the Akt, MAPK, and NF-κB pathways.

Anticancer Activity

The anticancer potential of indolin derivatives has also been explored. For example, isoindole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The IC50 values were determined through MTT assays, showing promising results for further development .

Table 1: IC50 Values of Indolin Derivatives Against Cancer Cell Lines

CompoundA549 Cell Line (IC50 μM)HeLa Cell Line (IC50 μM)
Compound 3114.25148.59
Compound 4116.26140.60

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Pro-inflammatory Cytokines: By modulating signaling pathways, it reduces cytokine production.
  • Cytotoxic Effects on Cancer Cells: Inducing apoptosis or inhibiting cell proliferation through various intracellular pathways.

Case Studies

Several case studies have reported on the efficacy of similar compounds in preclinical settings:

  • In Vivo Studies: Mice models treated with indolin derivatives showed reduced tumor growth and improved survival rates, indicating their potential as therapeutic agents against cancer .

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